3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid
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Overview
Description
3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid is an organic compound with the molecular formula C12H18BNO3. It is a boronic acid derivative, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with tert-butyl isocyanate under controlled conditions.
Introduction of the Carbamoyl Group: The next step involves the introduction of the tert-butylcarbamoyl group. This is typically done by reacting the phenylboronic acid intermediate with tert-butyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The tert-butylcarbamoyl group can undergo substitution reactions under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid primarily involves its role as a boronic acid derivative:
Suzuki-Miyaura Cross-Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butylcarbamoyl group, making it less sterically hindered and more reactive in certain reactions.
4-[(tert-Butylcarbamoyl)methyl]phenylboronic Acid: Similar structure but with the carbamoyl group at a different position on the phenyl ring.
Uniqueness
3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid is unique due to the presence of the tert-butylcarbamoyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research.
Properties
IUPAC Name |
[3-[2-(tert-butylamino)-2-oxoethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJIESLVKPESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)NC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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